molecular formula C18H30N4O2 B7038116 N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide

Cat. No.: B7038116
M. Wt: 334.5 g/mol
InChI Key: SVDXWWNOONECSH-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide is a complex organic compound with a molecular formula of C17H28N4O2. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-chloromethylpyridine, which is then reacted with N-ethylpiperazine under controlled conditions. The reaction is carried out at elevated temperatures (60-70°C) and involves the use of potassium carbonate as a base . The final product is obtained after purification steps, including recrystallization and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-4-7-22(14-13-21-11-9-20(5-2)10-12-21)18(24)16-6-8-19(3)17(23)15-16/h6,8,15H,4-5,7,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDXWWNOONECSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCN(CC1)CC)C(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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